![molecular formula C9H8BrN3O B13878069 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromomethyl group at the 5-position and an ethanone group at the 1-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.
Métodos De Preparación
The synthesis of 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone typically involves several steps, starting from commercially available precursors. One common synthetic route involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to introduce the bromomethyl and ethanone groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene to form corresponding oxidized products.
Reduction Reactions: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, acetic acid), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs). Upon binding to these targets, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole-pyridine fusion, but with different substituents and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex structure, featuring additional fused rings and distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug discovery.
Propiedades
Fórmula molecular |
C9H8BrN3O |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
1-[5-(bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H8BrN3O/c1-6(14)13-9-5-11-8(3-10)2-7(9)4-12-13/h2,4-5H,3H2,1H3 |
Clave InChI |
PSUHPSCNSJCQHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CN=C(C=C2C=N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


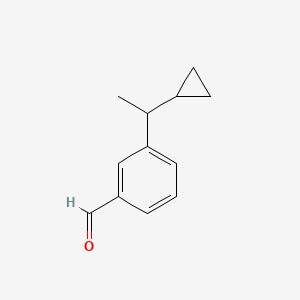
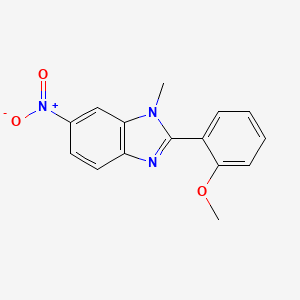

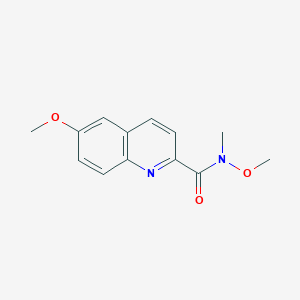

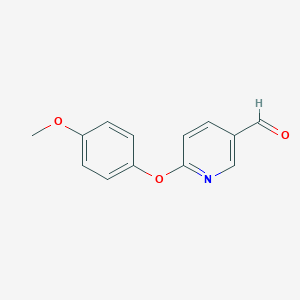
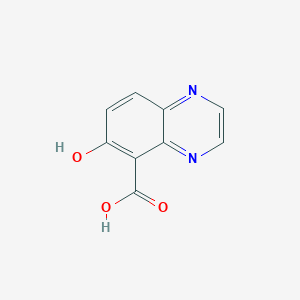
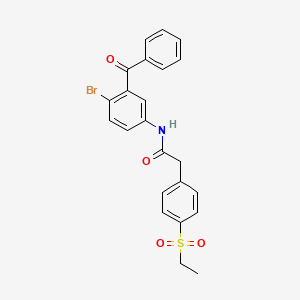




![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
